Diethyl 12-bromododecylphosphonate

PROTACs Linkerology Structure-Activity Relationship (SAR)

PROTAC degrader potency depends critically on linker length; untested chains often fail. Diethyl 12-bromododecylphosphonate provides an empirically validated 12-carbon scaffold-the proven lower bound of the optimal 12-20+ carbon range. • 12-Carbon Validated Length: Essential starting point for SAR; shorter C10 analogs alter degradation efficiency. • Bifunctional: Terminal Br enables nucleophilic substitution; phosphonate anchors to metal oxides for SAM formation. • LogP 6.548: Quantifiably higher lipophilicity vs. C10 (LogP ~4.6) for enhanced passive permeability.

Molecular Formula C16H34BrO3P
Molecular Weight 385.32 g/mol
Cat. No. B1670521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 12-bromododecylphosphonate
Synonymsdiethyl 12-bromododecylphosphonate
Molecular FormulaC16H34BrO3P
Molecular Weight385.32 g/mol
Structural Identifiers
SMILESCCOP(=O)(CCCCCCCCCCCCBr)OCC
InChIInChI=1S/C16H34BrO3P/c1-3-19-21(18,20-4-2)16-14-12-10-8-6-5-7-9-11-13-15-17/h3-16H2,1-2H3
InChIKeyLBZCVVYKOAEEAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Diethyl 12-bromododecylphosphonate: A Key PROTAC Linker and Synthetic Intermediate


Diethyl 12-bromododecylphosphonate (CAS 264231-28-9) is a long-chain alkyl phosphonate ester, with the molecular formula C16H34BrO3P and a molecular weight of 385.32 g/mol . Its structure features a terminal bromine atom for nucleophilic substitution and a diethyl phosphonate head group. The compound is widely recognized as a non-PEG, alkyl-chain-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . Beyond PROTACs, its bifunctional nature and long alkyl chain make it a valuable intermediate in surface science for creating self-assembled monolayers (SAMs) and in organic synthesis as a coupling agent [1].

Why Linker Choice is Critical: The Impact of Diethyl 12-bromododecylphosphonate's Structure


In PROTAC design, the linker is not an inert spacer but a critical allosteric modulator whose precise length and chemical composition dictate ternary complex formation and subsequent degradation efficiency [1]. Simply substituting one alkyl chain linker for another can profoundly alter a degrader's potency (DC50) and selectivity [2]. The length of the alkyl chain, specifically being at the 12-carbon mark, is empirically validated as a crucial starting point for linker optimization, distinguishing it from shorter-chain analogs like the 10-carbon version [3]. Furthermore, the resulting physiochemical properties, such as the logP value of 6.548, directly influence cellular permeability and are a direct consequence of the compound's specific chain length . Therefore, generic substitution without empirical validation of linker length and properties can lead to significant losses in biological activity.

Quantitative Evidence for Selecting Diethyl 12-bromododecylphosphonate Over Analogs


Linker Length: 12-Carbon Chain Represents an Optimal Baseline for PROTAC Design

In the development of PROTACs, the linker length is a critical variable that is systematically optimized to achieve maximal degradation efficiency. Empirical analysis of the PROTAC literature establishes that the optimal linker length range begins at 12 carbon atoms and extends beyond 20 carbons [1]. This makes the 12-carbon alkyl chain a validated and rational starting point for any PROTAC SAR campaign, as shorter linkers (e.g., 10-carbon) are frequently too constrained to allow for a productive ternary complex formation between the target protein and E3 ligase [2]. This compound provides the exact chain length that defines the lower bound of the empirically derived optimal range.

PROTACs Linkerology Structure-Activity Relationship (SAR)

Physicochemical Differentiation: Significantly Higher LogP Compared to 10-Carbon Analog

The lipophilicity of a PROTAC, heavily influenced by its linker, is a key determinant of cell permeability. Direct comparison of computed LogP values reveals that Diethyl 12-bromododecylphosphonate (LogP = 6.548) is significantly more hydrophobic than its closest 10-carbon analog, Diethyl 10-bromodecylphosphonate (LogP = 4.6) . This represents a quantifiable difference of nearly 2 log units.

PROTACs Lipophilicity Physicochemical Properties

Purity and Reliability: Consistent Supply at ≥98% Purity for Robust SAR Studies

For reliable and reproducible structure-activity relationship (SAR) studies, high chemical purity of the linker is non-negotiable. Diethyl 12-bromododecylphosphonate is consistently offered with a guaranteed purity of ≥98% from major suppliers . This high level of purity minimizes the risk of side reactions and ensures that observed biological effects are accurately attributed to the intended PROTAC molecule, not to linker-derived impurities.

Chemical Synthesis Quality Control PROTACs

Primary Application Scenarios for Diethyl 12-bromododecylphosphonate Based on Evidence


Rational PROTAC Design Campaigns Seeking a Validated Alkyl-Chain Linker

This compound is an ideal choice for initiating a PROTAC linker optimization campaign. Its 12-carbon chain length is empirically validated as the lower bound of the optimal length range for achieving efficient target degradation [1]. Using this validated starting point, rather than a shorter or untested chain length, allows medicinal chemists to more rapidly explore SAR and increase the likelihood of identifying a potent and selective degrader [2].

PROTAC Development Requiring Tuned Lipophilicity for Cellular Permeability

For PROTAC projects targeting intracellular proteins, the high logP value of 6.548 presents a strategic advantage. This quantifiably higher lipophilicity, compared to shorter-chain analogs like the 10-carbon variant (logP 4.6) , can be deliberately leveraged to enhance passive cellular permeability or to modulate the overall physicochemical profile of the degrader molecule.

Surface Science Research Requiring Long-Chain Phosphonate Monolayers

The compound's structure, featuring a phosphonate head group and a long 12-carbon alkyl chain, makes it suitable for creating self-assembled monolayers (SAMs) on various substrates [3]. This application is critical in materials science for modifying surface properties, such as hydrophobicity, for use in sensors, microelectronics, and catalysis [3].

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